molecular formula C9H10S B8368389 Allylthiophenol

Allylthiophenol

Cat. No.: B8368389
M. Wt: 150.24 g/mol
InChI Key: SLAMLFHOUGZLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allylthiophenol (C₉H₁₀S) is a sulfur-containing aromatic compound featuring an allyl group (-CH₂CH=CH₂) attached to a thiophenol moiety (a benzene ring with a -SH group). It is synthesized via copper-catalyzed Ullmann coupling reactions or cesium carbonate-mediated nucleophilic substitutions involving aromatic halides and thiophenols . Key applications include its role as a precursor in synthesizing matrix metalloproteinase (MMP) inhibitors, where its allylthio group enables strategic functionalization in multi-step organic reactions .

Properties

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

2-prop-2-enylbenzenethiol

InChI

InChI=1S/C9H10S/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2

InChI Key

SLAMLFHOUGZLGG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1S

Origin of Product

United States

Comparison with Similar Compounds

Allylthiophenol vs. Allyl Mercaptan

Property This compound Allyl Mercaptan (C₃H₆S)
Structure Aromatic thiol with allyl group Linear allyl thiol (CH₂=CHCH₂SH)
Reactivity Nucleophilic aromatic substitution (e.g., with nitrobenzene fluoride ) Thiol-ene click reactions
Applications Medicinal chemistry (MMP inhibitors) Chemical intermediate for polymers
Stability Higher (aromatic stabilization) Volatile, prone to oxidation

This compound’s aromatic ring enhances stability and enables participation in aromatic substitution reactions, unlike allyl mercaptan, which is primarily used in small-molecule thiol chemistry .

This compound vs. Allyl Phenyl Ether

Property This compound Allyl Phenyl Ether (C₉H₁₀O)
Functional Group Thioether (-S-) Ether (-O-)
Synthesis Cs₂CO₃-mediated coupling Copper-catalyzed Ullmann reaction
Electronic Effects More nucleophilic (S > O) Less reactive
Applications Sulfur-containing drug motifs Pharmaceuticals, polymers

The thioether linkage in this compound increases nucleophilicity, facilitating reactions under milder conditions compared to oxygen-based ethers .

This compound vs. Allyl Isothiocyanate

Property This compound Allyl Isothiocyanate (C₄H₅NS)
Functional Group Thiol (-SH) Isothiocyanate (-N=C=S)
Reactivity Nucleophilic Electrophilic
Applications Enzyme inhibitors Natural pesticides (e.g., mustard oil)
Toxicity Moderate (thiol-related) High (irritant)

This compound’s nucleophilic thiol group contrasts with the electrophilic isothiocyanate, directing their respective roles in synthesis and industrial applications .

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